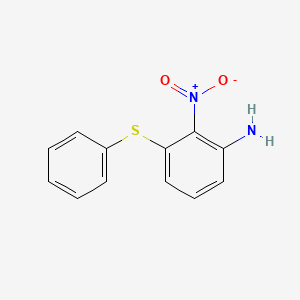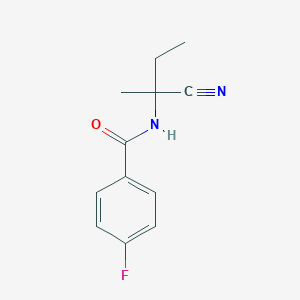
2-Nitro-3-(phenylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-3-(phenylsulfanyl)aniline is an organic compound with the molecular formula C12H10N2O2S It is characterized by the presence of a nitro group (-NO2) and a phenylsulfanyl group (-SC6H5) attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Nitro-3-(phenylsulfanyl)aniline involves the reaction of 5-chloro-2-nitroaniline with thiophenol. The reaction typically proceeds in the presence of a base such as sodium hydride in dimethylformamide, which converts thiophenol into sodium thiophenolate. This intermediate then reacts with 5-chloro-2-nitroaniline to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-3-(phenylsulfanyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium hydride, dimethylformamide.
Oxidation: Hydrogen peroxide.
Major Products Formed
Reduction: 2-Amino-3-(phenylsulfanyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Nitro-3-(phenylsulfonyl)aniline.
Applications De Recherche Scientifique
2-Nitro-3-(phenylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-Nitro-3-(phenylsulfanyl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylsulfanyl group can also participate in interactions with proteins and enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-5-(phenylsulfanyl)aniline
- 2-Nitro-4-(phenylsulfanyl)aniline
- 2-Nitro-3-(phenylthio)aniline
Uniqueness
2-Nitro-3-(phenylsulfanyl)aniline is unique due to the specific positioning of the nitro and phenylsulfanyl groups on the aniline ring. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
2-nitro-3-phenylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h1-8H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFGCWQJPMUGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-4-(Dimethylamino)-N-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2789548.png)
![(5-chlorothiophen-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2789550.png)

![2,4,6-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2789552.png)

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2789555.png)
![N-[1-(4-phenoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2789556.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-3-ethylbenzene-1-sulfonyl chloride](/img/structure/B2789558.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2789561.png)


![N-(benzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2789567.png)
![2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2789568.png)
![9-{[(3-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B2789570.png)
